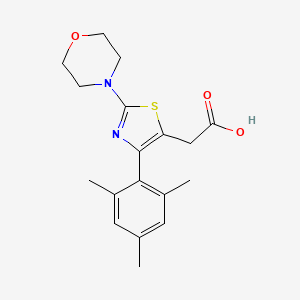

2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C18H22N2O3S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[2-morpholin-4-yl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C18H22N2O3S/c1-11-8-12(2)16(13(3)9-11)17-14(10-15(21)22)24-18(19-17)20-4-6-23-7-5-20/h8-9H,4-7,10H2,1-3H3,(H,21,22) |

InChI Key |

ZMWFXJAMBLBDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N3CCOCC3)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The Hantzsch protocol involves cyclocondensation of a β-keto acid (e.g., levulinic acid derivatives) with a thiourea or thioamide bearing pre-installed substituents. Key steps include:

-

Thioamide Preparation : Morpholine is reacted with carbon disulfide and an amine to form a substituted thioamide.

-

Cyclization : The thioamide reacts with a β-keto acid (e.g., 4-mesityl-3-oxopentanoic acid) in anhydrous dioxane under reflux, catalyzed by HCl.

Example Protocol :

-

Thioamide Synthesis : Morpholine (1.0 eq), carbon disulfide (1.2 eq), and mesityl amine (1.0 eq) are stirred in ethanol at 50°C for 12 h.

-

Cyclization : The thioamide (1.0 eq) and 4-mesityl-3-oxopentanoic acid (1.2 eq) are refluxed in dioxane with catalytic HCl for 6 h, yielding the thiazole core.

Key Data :

Acid Chloride-Mediated Esterification and Hydrolysis

| Step | Conditions | Yield |

|---|---|---|

| Esterification | Pyridine, 0°C, 2 h | 85% |

| Hydrolysis | NaOH, EtOH/H₂O, 60°C, 3 h | 90% |

One-Pot Modular Synthesis

Cascade Protocol for Thiazole Assembly

A modular approach combines thiourea derivatives, morpholine, and mesityl ketones in a single pot.

Reaction Scheme :

-

Thiourea Formation : Morpholine and mesityl isothiocyanate react in THF.

-

Cyclization : The thiourea reacts with ethyl 3-oxopentanoate under acidic conditions.

-

Oxidation : The thiazoline intermediate is oxidized to the thiazole using MnO₂.

Advantages :

Chemical Reactions Analysis

Types of Reactions

2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Anti-inflammatory Activity

Preliminary studies indicate that 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. Compounds that inhibit mPGES-1 have shown promise in reducing inflammation and tumor growth in various experimental models. This suggests that 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid could be developed into a therapeutic agent for inflammatory diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Its structural analogs have demonstrated cytotoxic effects against various cancers, including colon, breast, and cervical cancers. The specific mechanisms through which this compound exerts its effects are still under investigation, but it holds potential as a lead compound for developing new anticancer therapies .

Synthesis and Structural Modifications

The synthesis of 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid can serve as a building block for creating more complex molecules in medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. Researchers are exploring various synthetic routes to optimize yield and purity while maintaining the desired biological activity.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid and its biological activity is crucial for drug design. Quantitative structure–activity relationship (QSAR) models can help predict how changes in structure affect activity, guiding the development of more effective derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid and analogous thiazole-acetic acid derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS No. |

|---|---|---|---|---|

| 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid | C₁₈H₂₂N₂O₃S | 346.44 | Mesityl, morpholine | 1443289-65-3 |

| 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid | C₁₁H₉NO₂S | 219.26 | Phenyl | 859482-70-5 |

| 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid | C₁₃H₁₂FNO₂S | 265.31 | 4-Fluoro-3-methylphenyl, methyl | N/A |

| 2-((4-R-3-(morpholinomethylene)-4H-1,2,4-triazol-5-yl)thio)acetic acid (triazole analog) | Varies | Varies | Morpholine, triazole core | N/A |

Key Observations :

- Molecular Weight : The target compound has a significantly higher molecular weight (346.44) compared to phenyl (219.26) and fluorophenyl (265.31) analogs, which may influence pharmacokinetic properties such as absorption and diffusion .

- The morpholine ring enhances hydrophilicity and may contribute to metabolic stability, a feature shared with triazole analogs . The acetic acid moiety provides a carboxylic acid group for hydrogen bonding, aiding in target interactions.

Antibacterial and Antifungal Activity

- Pyrimidine-thiazole hybrids derived from 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid () exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. However, the target compound lacks the guanidino group, which is critical for cationic interactions with bacterial membranes. Instead, its mesityl and morpholine groups may redirect activity toward eukaryotic targets (e.g., enzymes or receptors) .

Physicochemical and Bioavailability Trends

- Metabolic Stability : Fluorine in 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid enhances resistance to oxidative metabolism. The target compound’s morpholine ring may similarly improve stability by reducing cytochrome P450 interactions .

Biological Activity

2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a morpholine ring and a thiazole moiety, which are known for their bioactive properties. The general structure can be represented as follows:

The biological activity of 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:

- Inhibition of mPGES-1 : This compound has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Inhibiting mPGES-1 may lead to reduced levels of prostaglandin E2 (PGE2), which is often upregulated in pathological conditions .

- Induction of Apoptosis : Studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid across various studies:

Case Study 1: Inhibition of mPGES-1

A study conducted on the effects of 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid demonstrated significant inhibition of mPGES-1 activity in A549 cell lines. The results indicated that the compound could effectively reduce PGE2 levels, which are often elevated in inflammatory diseases and cancers. The IC50 value was reported to be within a low micromolar range, showcasing its potency as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results revealed that 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid induced apoptosis and inhibited cell proliferation significantly compared to control groups. The mechanism was linked to the modulation of apoptosis-related proteins, enhancing its profile as a potential anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Mesityl-2-morpholinothiazol-5-yl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis typically involves condensation of mesityl-substituted thiazole precursors with morpholine derivatives, followed by acetic acid functionalization. Yield optimization can be achieved via Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, refluxing in acetic acid with sodium acetate as a base (as seen in analogous thiazole syntheses) improves cyclization efficiency .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodological Answer : Use a combination of /-NMR to verify morpholine and thiazole ring connectivity, and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. X-ray crystallography is recommended for resolving ambiguities in substituent positioning, especially for the mesityl group’s steric effects on the thiazole core .

Q. What strategies mitigate solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility can be enhanced via co-solvent systems (e.g., DMSO-water mixtures) or structural derivatization, such as introducing hydrophilic groups (e.g., hydroxyl or carboxylate moieties) on the mesityl ring without disrupting the thiazole-morpholine pharmacophore. Pre-formulation studies using dynamic light scattering (DLS) help identify stable nanoemulsions .

Advanced Research Questions

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC values across cell lines)?

- Methodological Answer : Contradictions may arise from differential membrane permeability or metabolic stability. Conduct parallel assays with standardized cell lines (e.g., HEK293 vs. HepG2) under controlled conditions. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., mesityl vs. phenyl) with activity trends. Validate via competitive binding assays or CRISPR-edited cell models .

Q. What computational tools are suitable for predicting reaction pathways and transition states in derivative synthesis?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for key steps like thiazole ring closure. Reaction path search algorithms (e.g., GRRM) combined with transition state analysis can identify low-energy pathways. Integrate machine learning (ML) models trained on analogous morpholine-thiazole systems to prioritize synthetic routes .

Q. How does the mesityl group’s steric bulk influence the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to compare binding poses of mesityl-substituted analogs vs. smaller aryl groups. Experimental validation via isothermal titration calorimetry (ITC) quantifies enthalpy-entropy trade-offs. For example, mesityl’s bulk may enhance hydrophobic interactions but reduce conformational flexibility .

Q. What experimental approaches validate the compound’s membrane permeability and cellular uptake?

- Methodological Answer : Use Caco-2 cell monolayers to measure apparent permeability (). Fluorescent tagging (e.g., BODIPY conjugates) enables real-time tracking via confocal microscopy. Compare with control compounds lacking the morpholine group to isolate its role in enhancing permeability .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

- Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method. Screen pairwise combinations across dose matrices (e.g., 5 × 5 concentrations) in relevant disease models (e.g., cancer or microbial biofilms). Mechanistic synergy can be probed via transcriptomics or phosphoproteomics to identify overlapping pathways .

Q. What process control strategies ensure reproducibility during scale-up from milligram to gram quantities?

- Methodological Answer : Implement Quality by Design (QbD) principles, including real-time monitoring (e.g., PAT tools) for critical parameters like pH and temperature. Use microreactor systems for continuous flow synthesis to minimize batch variability. Statistical process control (SPC) charts track deviations in purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.